Tert-butyl 6-aminoheptanoate Tert-butyl 6-aminoheptanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14068919
InChI: InChI=1S/C11H23NO2/c1-9(12)7-5-6-8-10(13)14-11(2,3)4/h9H,5-8,12H2,1-4H3
SMILES:
Molecular Formula: C11H23NO2
Molecular Weight: 201.31 g/mol

Tert-butyl 6-aminoheptanoate

CAS No.:

Cat. No.: VC14068919

Molecular Formula: C11H23NO2

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-aminoheptanoate -

Specification

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
IUPAC Name tert-butyl 6-aminoheptanoate
Standard InChI InChI=1S/C11H23NO2/c1-9(12)7-5-6-8-10(13)14-11(2,3)4/h9H,5-8,12H2,1-4H3
Standard InChI Key LQLBJMWYOILWSS-UHFFFAOYSA-N
Canonical SMILES CC(CCCCC(=O)OC(C)(C)C)N

Introduction

Structural Characteristics and Nomenclature

Tert-butyl 6-aminoheptanoate belongs to the class of tert-butyl esters featuring an amino-substituted aliphatic chain. Its IUPAC name is tert-butyl 6-aminoheptanoate, with the molecular formula C<sub>11</sub>H<sub>23</sub>NO<sub>2</sub> (theoretical). The structure comprises a seven-carbon heptanoic acid backbone, where the sixth carbon is substituted with an amino group (-NH<sub>2</sub>), and the carboxylic acid moiety is protected as a tert-butyl ester.

Comparative Analysis with Hexanoate Derivatives

While direct data on the heptanoate variant are scarce, structural analogs such as tert-butyl 6-aminohexanoate (C<sub>10</sub>H<sub>21</sub>NO<sub>2</sub>) provide valuable insights. The hexanoate derivative, documented under CAS 5514-98-7, shares a similar backbone but with a six-carbon chain . Key differences include:

PropertyTert-Butyl 6-Aminohexanoate Theoretical Tert-Butyl 6-Aminoheptanoate
Molecular FormulaC<sub>10</sub>H<sub>21</sub>NO<sub>2</sub>C<sub>11</sub>H<sub>23</sub>NO<sub>2</sub>
Molecular Weight187.28 g/mol201.31 g/mol
Boiling PointNot reportedEstimated higher due to longer chain
Rotatable Bonds78

The extended carbon chain in the heptanoate variant likely enhances lipophilicity, as indicated by the predicted XLogP3 value of ~1.5 compared to 1.2 for the hexanoate . This property influences solubility and membrane permeability, critical for pharmaceutical applications.

Synthesis and Chemical Reactivity

Synthetic Pathways for Tert-Butyl Esters

The tert-butyl ester group is commonly introduced to protect carboxylic acids during multi-step syntheses. For 6-aminoheptanoate derivatives, two primary routes are hypothesized based on analogous hexanoate syntheses :

  • Direct Esterification:
    Reaction of 6-aminoheptanoic acid with tert-butanol under acid catalysis (e.g., H<sub>2</sub>SO<sub>4</sub> or p-toluenesulfonic acid). This method requires careful control of stoichiometry to avoid side reactions at the amino group.

  • Protection-Deprotection Strategy:

    • Step 1: Protection of the amino group using Boc (tert-butoxycarbonyl) anhydride.

    • Step 2: Esterification of the carboxylic acid with tert-butyl chloride/base.

    • Step 3: Boc deprotection under acidic conditions (e.g., HCl/dioxane) .

For the hydrochloride salt (e.g., tert-butyl 6-aminohexanoate hydrochloride, CAS 316829-43-3), protonation of the amino group enhances crystallinity and stability .

Challenges in Heptanoate Synthesis

The longer carbon chain in 6-aminoheptanoate introduces steric hindrance, potentially reducing reaction yields compared to hexanoate analogs. Purification via flash chromatography or recrystallization may require optimized solvent systems (e.g., ethyl acetate/heptane gradients) .

Physicochemical Properties and Stability

Experimental Data for Hexanoate Analogs

Available data for tert-butyl 6-aminohexanoate :

PropertyValueMethod
Melting PointNot reported--
Boiling Point314.7±42.0 °C (predicted)ACD/Labs
Density1.16±0.1 g/cm<sup>3</sup>Predicted
pKa-0.93±0.20 (amino group)ACD/Labs
LogP (XLogP3-AA)1.2PubChem

For the heptanoate variant, molecular dynamics simulations predict a glass transition temperature (T<sub>g</sub>) ~20°C lower than the hexanoate due to increased chain flexibility.

Stability Considerations

  • Thermal Stability: Tert-butyl esters undergo elimination at elevated temperatures (>150°C), forming isobutene and the corresponding carboxylic acid.

  • Hydrolytic Sensitivity: Susceptible to acidic/basic hydrolysis, necessitating anhydrous storage conditions .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Tert-butyl 6-aminoheptanoate derivatives serve as precursors for:

  • Peptide Mimetics: The amino and ester groups enable incorporation into pseudopeptide chains, enhancing metabolic stability .

  • Polymer Synthesis: As monomers for polyamides with tailored degradation profiles.

Case Study: γ-Butyrolactone Derivatives

Analogous spiro compounds (e.g., tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, CAS 1181816-12-5) demonstrate the utility of tert-butyl-protected intermediates in Baeyer-Villiger oxidations to form γ-butyrolactones . The reaction pathway involves:

6-Hydroxy intermediateDess-Martin periodinane6-Oxo derivativeBVMOγ-Butyrolactone\text{6-Hydroxy intermediate} \xrightarrow{\text{Dess-Martin periodinane}} \text{6-Oxo derivative} \xrightarrow{\text{BVMO}} \gamma\text{-Butyrolactone}

Yields for such transformations reach 73% under optimized conditions .

Future Directions and Research Gaps

  • Synthetic Optimization: Development of enantioselective routes for chiral 6-aminoheptanoate derivatives.

  • Pharmacological Screening: Evaluation of antimicrobial or anticancer activity given structural similarities to known bioactive amines.

  • Analytical Methods: Advanced chromatographic techniques (e.g., UPLC-MS) to characterize degradation products.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator